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Compound of Interest

Compound Name: Carasiphenol C

Cat. No.: B12093399

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of the
bioactivity of Carasiphenol C, a natural phenolic compound. The document outlines a
systematic workflow, from initial bioactivity screening to molecular docking studies, employing a
suite of publicly accessible web-based tools. This guide is intended to serve as a practical
resource for researchers engaged in the early stages of drug discovery and natural product
research, offering detailed methodologies and data interpretation.

Introduction to Carasiphenol C and In Silico
Bioactivity Prediction

Carasiphenol C is a polyphenolic compound with a complex chemical structure. As with many
natural products, its biological activities are not yet fully characterized. In silico methods provide
a rapid and cost-effective approach to predict the pharmacological and toxicological profile of
such compounds, enabling the prioritization of further experimental validation. This guide
details a hypothetical in silico investigation of Carasiphenol C, demonstrating a standard
workflow for bioactivity prediction.

Predicted Bioactivity and Physicochemical
Properties of Carasiphenol C
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A series of in silico predictions were performed to elucidate the potential biological activities,
pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and
potential protein targets of Carasiphenol C. The quantitative results of these predictions are
summarized in the tables below.

Table 1: Predicted Biological Activity Spectrum of
- inl | C usi ss Onli

Biological Activity Pa (.Probability to be Pi (Probability to be
Active) Inactive)
Antioxidant 0.852 0.004
Antineoplastic 0.789 0.011
Apoptosis agonist 0.695 0.023
Anti-inflammatory 0.654 0.031
Hepatoprotectant 0.588 0.045
Neuroprotective 0.521 0.067
Kinase Inhibitor 0.498 0.082

Note: Pa > 0.7 indicates high probability of activity, 0.5 < Pa < 0.7 indicates moderate
probability, and Pa < 0.5 indicates low probability.

Table 2: Predicted ADMET Properties of Carasiphenol C
using SwissADME
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Property

Predicted Value

Interpretation

Physicochemical Properties

Molecular Weight 680.70 g/mol High
LogP (Consensus) 5.89 High Lipophilicity
Water Solubility (ESOL) LogS =-7.25 Poorly Soluble
Pharmacokinetics
) Poor oral bioavailability
Gl Absorption Low
expected
Unlikely to cross the blood-
BBB Permeant No , ,
brain barrier
P-gp Substrate Yes Potential for drug efflux
o Potential for drug-drug
CYP1AZ2 Inhibitor Yes ) )
interactions
o Potential for drug-drug
CYP2C19 Inhibitor Yes ) )
Interactions
CYP2C9 Inhibitor No
o Potential for drug-drug
CYP2D6 Inhibitor Yes ) )
interactions
o Potential for drug-drug
CYP3A4 Inhibitor Yes

interactions

Drug-Likeness

Lipinski's Rule of Five

2 Violations (MW > 500, LogP
> b)

Poor drug-likeness

Bioavailability Score 0.17 Low
Medicinal Chemistry

No known promiscuous
PAINS 0 alerts

compounds substructures
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2 Violations (MW > 350, LogP

Lead-likeness
> 3.5)

Poor lead-likeness

Table 3: Predicted Protein Targets of Carasiphenol C

using SwissTargetPrediction

Known Actives

Target Class Target Name Probability
(2D/3D)
Enzyme Carbonic anhydrase Il 0.658 15/8
Prostaglandin G/H
Enzyme 0.592 12/6
synthase 2
Xanthine
Enzyme dehydrogenase/oxida 0.551 10/5
se
Enzyme Aldose reductase 0.523 9/4
) Serine/threonine-
Kinase o 0.487 8/3
protein kinase
o Nuclear factor-kappa
Transcription factor 0.455 712
G-protein coupled Adenosine A2a
0.421 6/2
receptor receptor

Table 4: Molecular Docking Results of Carasiphenol C
with Human Carbonic Anhydrase Il (PDB ID: 2CBA)

using CB-Dock?2

Parameter Value

Vina Score (kcal/mol) -9.8

Cavity Size (A3) 358

Center of Cavity (X, Y, 2) 12.5,20.1,-1.2
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Experimental Protocols

This section provides detailed methodologies for the in silico tools used in this predictive study.

Bioactivity Prediction using PASS Online

The biological activity spectrum of Carasiphenol C was predicted using the PASS (Prediction
of Activity Spectra for Substances) Online web server.

e Input: The canonical SMILES string of Carasiphenol C (C1=CC(=CC=C1[C@H]2[C@H]3--
INVALID-LINK--O)C5=CC=C(C=C5)O0">C@HC6=C2C(=CC7=C6--INVALID-LINK--
C8=CC=C(C=C8)O0">C@HC9=CC(=CC(=C9)0)0)0)0) was submitted to the PASS Online
input form.[1]

o Prediction Algorithm: PASS predicts bioactivity based on the structure-activity relationships
derived from a training set of over 300,000 known bioactive compounds.[2][3] The prediction
is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors of the input
structure.[4]

o Output Interpretation: The results are presented as a list of potential biological activities with
corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are
considered possible for the compound.

ADMET Prediction using SwissADME

The ADMET properties of Carasiphenol C were predicted using the SwissADME web server.
[5]

 Input: The SMILES string of Carasiphenol C was pasted into the input field of the
SwissADME homepage.

o Prediction Models: SwissADME utilizes a variety of predictive models for different properties.
These include:

o Physicochemical Properties: Calculated using established algorithms and in-house models
like ILOGP for lipophilicity.
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o Pharmacokinetics: Predictions for Gl absorption and BBB permeation are based on the
BOILED-Egg model. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition
predictions are based on support vector machine (SVM) models.

o Drug-Likeness: Assessed based on established rules such as Lipinski's Rule of Five.

o Medicinal Chemistry: Screens for undesirable chemical features like PAINS (Pan-Assay
Interference Compounds).

o Output Analysis: The results are presented in a comprehensive table, providing a rapid
assessment of the compound's ADME profile.

Protein Target Prediction using SwissTargetPrediction

Potential protein targets for Carasiphenol C were identified using the SwissTargetPrediction
web server.

e Input: The SMILES string of Carasiphenol C was submitted to the SwissTargetPrediction
server, with "Homo sapiens"” selected as the target organism.

» Prediction Algorithm: The prediction is based on the principle of chemical similarity. The input
molecule is compared to a library of known ligands for a vast number of protein targets using
a combination of 2D (fingerprints) and 3D (shape) similarity measures.

» Output Interpretation: The server provides a list of the most probable protein targets, ranked
by a probability score. The output also includes the target class and the number of known
active molecules with 2D and 3D similarity to the query compound.

Molecular Docking using CB-Dock2

Molecular docking was performed to predict the binding affinity and interaction of
Carasiphenol C with its top-predicted protein target, Human Carbonic Anhydrase Il, using the
CB-Dock2 web server.

e Input:

o Receptor: The PDB ID of Human Carbonic Anhydrase Il ("2CBA") was used as the
receptor input.
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o Ligand: The SMILES string of Carasiphenol C was provided as the ligand input.

e Docking Protocol: CB-Dock2 employs a cavity-detection guided blind docking approach.

o Binding Site Prediction: The server automatically identifies potential binding cavities on the
protein surface.

o Molecular Docking: The docking simulation is performed using AutoDock Vina within the
identified cavities.

o Output Analysis: The results include the binding affinity (Vina score in kcal/mol) for the best-
predicted pose, the size and coordinates of the binding cavity, and a 3D visualization of the
docked complex.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and
relationships described in this guide.
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Caption: Workflow for the in silico bioactivity prediction of Carasiphenol C.
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Caption: Logical relationship in ligand-based target prediction.
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Caption: General workflow of the molecular docking experiment.

Discussion and Conclusion

The in silico analysis of Carasiphenol C suggests a potential for multiple biological activities,
with antioxidant and antineoplastic effects being the most probable. However, the predicted
ADMET profile indicates challenges for its development as an oral drug, primarily due to its
high molecular weight, high lipophilicity, and predicted low gastrointestinal absorption. The
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compound is also predicted to interact with several CYP450 enzymes, suggesting a potential
for drug-drug interactions.

The target prediction identified Carbonic Anhydrase Il as a high-probability target. The
subsequent molecular docking study supports this prediction with a strong binding affinity. This
interaction could be a starting point for investigating the potential therapeutic applications of
Carasiphenol C or its derivatives.

It is crucial to emphasize that these in silico predictions are hypothetical and require
experimental validation. The data and methodologies presented in this guide serve as a
foundational step in the drug discovery pipeline, providing valuable insights to guide further
laboratory research. This in-depth technical guide provides a framework for researchers to
apply similar in silico workflows to other natural products, accelerating the identification of novel
bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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